molecular formula C9H10ClN B12965104 Tri(prop-2-yn-1-yl)amine hydrochloride

Tri(prop-2-yn-1-yl)amine hydrochloride

Cat. No.: B12965104
M. Wt: 167.63 g/mol
InChI Key: ZPBSBRKMKXEDME-UHFFFAOYSA-N
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Description

Tri(prop-2-yn-1-yl)amine hydrochloride is a chemical compound with the molecular formula C9H9N·HCl It is a derivative of propargylamine, characterized by the presence of three prop-2-yn-1-yl groups attached to a central nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri(prop-2-yn-1-yl)amine hydrochloride can be synthesized through various methods. One common approach involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction can be catalyzed by various metal catalysts, such as copper(I) chloride (CuCl) or zinc oxide (ZnO) nanoparticles, under solvent-free conditions . The reaction typically proceeds at elevated temperatures (e.g., 110°C) to yield the desired propargylamine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale A3 coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tri(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, yielding alkenes or alkanes.

    Substitution: The propargyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new amines or carbon-carbon bonded products.

Mechanism of Action

The mechanism of action of tri(prop-2-yn-1-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Propargylamine: A simpler derivative with one prop-2-yn-1-yl group.

    Dipropargylamine: Contains two prop-2-yn-1-yl groups.

    Selegiline: A well-known MAO inhibitor with a similar propargylamine structure.

Uniqueness

Tri(prop-2-yn-1-yl)amine hydrochloride is unique due to its three propargyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and advanced materials .

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

N,N-bis(prop-2-ynyl)prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C9H9N.ClH/c1-4-7-10(8-5-2)9-6-3;/h1-3H,7-9H2;1H

InChI Key

ZPBSBRKMKXEDME-UHFFFAOYSA-N

Canonical SMILES

C#CCN(CC#C)CC#C.Cl

Origin of Product

United States

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